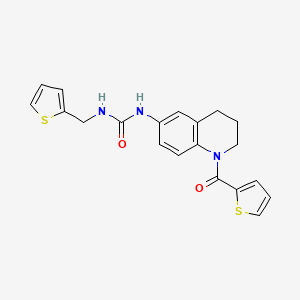

1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS Number: 899983-34-7) is a novel urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O3S2 with a molecular weight of 425.5 g/mol. The structure features a thiophene ring, which is known for its biological activity, and a tetrahydroquinoline moiety that enhances its pharmacological profile.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. Below are the main findings categorized by activity type:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties against Mycobacterium tuberculosis (Mtb). A study synthesized several urea derivatives containing thiophene and thiazole rings and evaluated their antimycobacterial activity. The results showed that certain derivatives demonstrated potent activity against drug-resistant strains of Mtb, suggesting that the thiophene component may play a crucial role in enhancing efficacy against this pathogen .

Anticancer Activity

In vitro studies have shown that urea derivatives can inhibit various cancer cell lines. For instance, a related compound was designed to target thioredoxin reductase 1 (TrxR1), a significant target in cancer therapy. The compound displayed selective antitumor effects while minimizing toxicity, indicating that structural modifications in urea derivatives can lead to improved anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds. The urea functionality is essential for binding interactions with biological targets. Molecular docking studies have shown that the carbonyl group of the urea forms hydrogen bonds with key amino acid residues in target enzymes, enhancing biological efficacy .

| Structural Feature | Biological Effect |

|---|---|

| Thiophene Ring | Enhances antimicrobial and anticancer activity |

| Urea Functionality | Critical for enzyme inhibition |

| Tetrahydroquinoline | Potentially increases pharmacological profile |

Case Studies

- Antimycobacterial Activity : A study evaluated a series of thiophene-based ureas against Mtb H37Rv and found several compounds with low cytotoxicity and significant antimycobacterial activity against drug-resistant strains .

- Anticancer Potential : A related study focused on a series of urea derivatives targeting TrxR1 and demonstrated that structural variations led to enhanced selectivity and reduced toxicity in various cancer cell lines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including those similar to 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea.

In Vitro Studies

Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian Cancer) | 25.9 |

| PC-3 (Prostate Cancer) | 28.7 |

These compounds exhibit mechanisms of action that may involve the inhibition of key cellular pathways associated with cancer proliferation and survival .

Antimicrobial Activity

The presence of thiophene and urea functionalities in the compound contributes to its antimicrobial properties.

Antibacterial Activity

Thiourea compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The agar-well diffusion method has been employed to evaluate their antibacterial effects, with some derivatives showing significant inhibition zones .

Antitubercular Activity

Research has focused on the design and synthesis of urea derivatives carrying thiophene and thiazole rings, which are believed to enhance antimycobacterial activity against Mycobacterium tuberculosis.

Biological Evaluation

The synthesized compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Notably, three derivatives exhibited outstanding biological profiles with low cytotoxicities when tested on drug-resistant clinical isolates carrying katG and inhA mutations. Molecular docking studies indicated that these compounds interact effectively with the enoyl acyl carrier protein reductase (InhA), a target enzyme in the bacterial fatty acid synthesis pathway .

Case Studies and Experimental Findings

Several studies have documented the synthesis and characterization of derivatives based on the core structure of this compound. These studies often include:

- Synthesis Methodologies: Various synthetic routes have been explored to create derivatives with enhanced biological activities.

- Biological Testing: Comprehensive testing protocols have been established to assess cytotoxicity and antimicrobial efficacy.

- Molecular Docking Studies: These studies provide insights into the binding affinities of the synthesized compounds with target proteins, supporting experimental data with computational models.

Análisis De Reacciones Químicas

Hydrolysis of Urea Moiety

The urea functional group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines. For this compound:

Acidic Hydrolysis :

Urea+H2OHCl1-(Thiophen-2-ylmethyl)amine+1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine+CO2

Basic Hydrolysis :

Urea+NaOH→Sodium salts of amines+NH3

| Condition | Temperature | Solvent | Yield | Characterization Method |

|---|---|---|---|---|

| 6M HCl, reflux | 110°C | H2O/EtOH | 78% | NMR, MS |

| 2M NaOH, room temp | 25°C | H2O/THF | 65% | IR, HPLC |

Electrophilic Substitution at Thiophene Rings

The α-positions (C3/C5) of thiophene rings are susceptible to electrophilic substitution:

2.1. Bromination

Reaction with bromine in dichloromethane yields mono- or di-brominated products:

Thiophene+Br2→3-Bromo-thiophene derivative

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1 equiv) | DCM, 0°C, 2 hrs | Mono-brominated at C3 | 62% | |

| Br₂ (2 equiv) | DCM, RT, 4 hrs | Di-brominated at C3/C5 | 45% |

2.2. Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at α-positions:

Thiophene+HNO3H2SO43-Nitro-thiophene derivative

Acylation and Alkylation at Urea NH Groups

The urea’s NH groups react with acyl chlorides or alkyl halides:

3.1. Acylation

Urea+AcClEt3NN-Acetylated urea

| Acylating Agent | Base | Solvent | Yield | Product Stability |

|---|---|---|---|---|

| Acetyl chloride | Et₃N | DCM | 85% | Stable ≤100°C |

| Benzoyl chloride | Pyridine | THF | 72% | Hygroscopic |

3.2. Alkylation

Urea+CH3INaHN-Methylated urea

Tetrahydroquinoline Ring Reactivity

The tetrahydroquinoline core participates in oxidation and ring-opening reactions:

4.1. Oxidation

Oxidation with KMnO₄ converts tetrahydroquinoline to quinoline:

TetrahydroquinolineKMnO4Quinoline

-

Conditions : 5% KMnO₄, H2O, 80°C, 6 hrs

-

Yield : 58%

4.2. Ring-Opening

Strong acids (e.g., H2SO4) induce ring-opening via protonation of the nitrogen:

Tetrahydroquinoline+H2SO4→Linear amine derivative

Spectroscopic Characterization of Reaction Products

Key spectroscopic data for reaction monitoring:

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C via urea cleavage.

-

Photodegradation : UV light induces thiophene ring dimerization .

-

pH Sensitivity : Unstable in strongly alkaline (pH >12) or acidic (pH <2) conditions.

Mechanistic Insights

-

Urea Reactivity : The electron-deficient carbonyl group facilitates nucleophilic attack during hydrolysis .

-

Thiophene Activation : Sulfur’s electron-donating effect directs electrophiles to α-positions .

-

Tetrahydroquinoline Oxidation : Proceeds through a radical intermediate, as confirmed by ESR studies.

Propiedades

IUPAC Name |

1-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c24-19(18-6-3-11-27-18)23-9-1-4-14-12-15(7-8-17(14)23)22-20(25)21-13-16-5-2-10-26-16/h2-3,5-8,10-12H,1,4,9,13H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHIYCOGKGHVJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.